Hexanediimidamide
CAS No.: 15411-52-6
Cat. No.: VC21062537
Molecular Formula: C6H14N4
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15411-52-6 |
|---|---|
| Molecular Formula | C6H14N4 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | hexanediimidamide |
| Standard InChI | InChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
| Standard InChI Key | PMYAHBSDMSMANK-UHFFFAOYSA-N |
| SMILES | C(CCC(=N)N)CC(=N)N |
| Canonical SMILES | C(CCC(=N)N)CC(=N)N |
Introduction
Hexanediimidamide is an organic compound characterized by the presence of two imidamide functional groups attached to a hexane backbone. Its chemical formula is , and it is identified by the CAS number 15411-52-6. This compound has gained attention due to its diverse applications in chemistry, biology, and industrial processes, particularly as a building block for complex molecules and advanced materials.
Synthesis of Hexanediimidamide
2.1 Synthetic Routes
Hexanediimidamide can be synthesized through the reaction of hexanediamine with formamide under controlled conditions. The process involves heating the mixture to facilitate the formation of imidamide groups. Reaction parameters such as temperature and time are optimized to achieve high yields.
2.2 Industrial Production
In industrial settings, continuous flow reactors are often employed for consistent quality and yield. Purification techniques such as recrystallization or chromatography are used to isolate the pure compound.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced derivatives (hydrides) |
| Substitution | Alkyl halides | Base (e.g., sodium hydroxide) | Substituted derivatives |
Applications
4.1 Scientific Research
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Chemistry: Used as a precursor in the synthesis of complex organic molecules.
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Biology: Investigated for interactions with biological macromolecules.
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Medicine: Explored for antimicrobial and anticancer properties.
4.2 Industrial Applications
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Utilized in the production of advanced materials such as polymers and coatings.
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Acts as a chemical intermediate in specialized manufacturing processes.
Biological Activity
Hexanediimidamide has shown potential antimicrobial properties, making it a subject of interest in pharmaceutical research. Studies indicate its efficacy against various pathogens due to its ability to disrupt microbial cell membranes.
Key Findings:
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Effective against gram-positive and gram-negative bacteria.
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Exhibits antifungal activity.
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Potential applications in antimicrobial coatings and pharmaceuticals.
Safety and Toxicology
Studies on Hexanediimidamide have demonstrated low toxicity under controlled exposure levels:
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Dermal Absorption: Minimal absorption through human or animal skin.
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Toxicity Studies: No significant toxic effects observed at standard doses.
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Genotoxicity: Negative results in genotoxicity tests indicate low carcinogenic risk.
| Parameter | Observation |
|---|---|
| Dermal Irritation | Slight irritation at high concentrations |
| NOEL (No Observed Effect Level) | Up to 8 mg/kg body weight |
| Genotoxicity | No structural alerts; unlikely carcinogenic |
Comparison with Related Compounds
Hexanediimidamide shares structural similarities with compounds like hexanediamine and hexanediimine but differs significantly in reactivity and applications due to its dual imidamide functionality.
| Compound | Key Features | Applications |
|---|---|---|
| Hexanediamine | Precursor for Hexanediimidamide | Nylon production, polymer synthesis |
| Hexanediimine | Similar backbone; different functional groups | Limited industrial use |
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